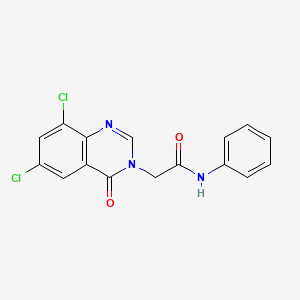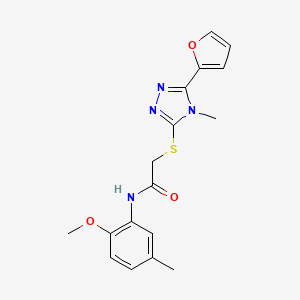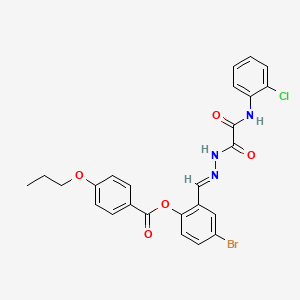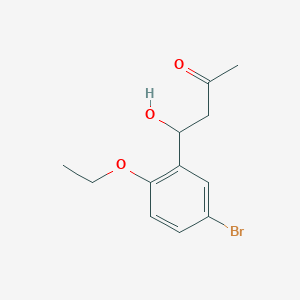
2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The compound is further substituted with two chlorine atoms at positions 6 and 8, an oxo group at position 4, and a phenylacetamide group at position 2. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acylation: The phenylacetamide group can be introduced through an acylation reaction using phenylacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Major Products Formed
Substitution: Derivatives with different substituents at positions 6 and 8.
Reduction: Hydroxy derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
科学的研究の応用
2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.
類似化合物との比較
2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide can be compared with other quinazolinone derivatives, such as:
- 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide .
- (3-Allyl-6,8-dichloro-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid .
These compounds share a similar quinazolinone core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of substituents in this compound imparts specific characteristics that may enhance its efficacy and selectivity in certain applications.
特性
CAS番号 |
618443-54-2 |
|---|---|
分子式 |
C16H11Cl2N3O2 |
分子量 |
348.2 g/mol |
IUPAC名 |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-10-6-12-15(13(18)7-10)19-9-21(16(12)23)8-14(22)20-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,20,22) |
InChIキー |
ZFBHSQDJJCAZED-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate](/img/structure/B12024762.png)

![(3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12024787.png)
![N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024792.png)
![methyl 4-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12024793.png)

![Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12024805.png)


![5-(2,3-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024810.png)

![[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B12024821.png)
